4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one
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Overview
Description
4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one is a heterocyclic compound belonging to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring with two methyl groups at positions 4 and 6, a phenyl group at position 1, and a keto group at position 2. Dihydropyridines are known for their diverse pharmaceutical applications, particularly as calcium channel blockers.
Mechanism of Action
Target of Action
It is known that 1,4-dihydropyridine (1,4-dhp) derivatives, to which this compound belongs, have diverse pharmaceutical applications . They are often used as calcium channel blockers , suggesting that calcium channels could be a potential target.
Mode of Action
If we consider its classification as a 1,4-dhp derivative, these compounds generally work by blocking calcium channels, thereby inhibiting the influx of calcium ions into cells . This action can lead to various downstream effects, such as muscle relaxation and vasodilation.
Biochemical Pathways
Calcium ions play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Pharmacokinetics
It’s worth noting that the solubility of a compound in organic solvents can influence its bioavailability .
Result of Action
Based on its classification as a 1,4-dhp derivative and potential calcium channel blocker, it could potentially cause muscle relaxation and vasodilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one typically involves multi-component reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For instance, the reaction of benzaldehyde, ethyl acetoacetate, and ammonium acetate under reflux conditions can yield the desired dihydropyridine derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as cobalt chloride can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine derivatives.
Substitution: Halogenated dihydropyridine derivatives.
Scientific Research Applications
4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another dihydropyridine derivative with similar pharmacological properties.
1,4-Dihydropyridine: The parent compound of the dihydropyridine class, known for its diverse therapeutic applications.
Uniqueness
4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at position 1 enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
4,6-dimethyl-1-phenylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-8-11(2)14(13(15)9-10)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZGEYSMLUYOFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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